molecular formula C8H15N3O3S B7180598 N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide

N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide

Cat. No.: B7180598
M. Wt: 233.29 g/mol
InChI Key: QWTIHJZAZFNGDM-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide is a synthetic organic compound characterized by the presence of an oxadiazole ring, a sulfonamide group, and a methyl group

Properties

IUPAC Name

N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3S/c1-6(2)8-9-7(14-10-8)5-11(3)15(4,12)13/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTIHJZAZFNGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a hydrazide with an ester in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the oxadiazole ring.

  • Attachment of the Sulfonamide Group: : The sulfonamide group is introduced by reacting the oxadiazole intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step typically requires an inert atmosphere and low temperatures to prevent side reactions.

  • Methylation: : The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the sulfonamide group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group. Reagents like sodium azide (NaN₃) can be used to introduce azide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), alkyl halides

Major Products

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of amine derivatives

    Substitution: Introduction of various functional groups like azides or alkyl groups

Scientific Research Applications

N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

  • Biological Studies: : It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

  • Materials Science: : The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

  • Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and sulfonamide group are key to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide
  • N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide
  • N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide

Uniqueness

N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This structural feature can enhance its binding affinity and specificity compared to similar compounds, making it a valuable molecule for targeted applications in medicinal chemistry and materials science.

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